molecular formula C7H13Cl2NO B1632441 1-Methylpiperidine-4-carbonyl chloride hydrochloride CAS No. 7462-84-2

1-Methylpiperidine-4-carbonyl chloride hydrochloride

Cat. No.: B1632441
CAS No.: 7462-84-2
M. Wt: 198.09 g/mol
InChI Key: NHTZOVLQKKXFJM-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carbonyl chloride hydrochloride (CAS 7462-84-2) is a chemical building block of high importance in pharmaceutical research and development. This compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary application is as an acylating agent, facilitating the introduction of the 1-methylpiperidine-4-carboxamide moiety into target molecules. A significant documented use of this reagent is in the synthesis of Lasmiditan, a medication for the acute treatment of migraine, where it functions as a specified impurity (Lasmiditan Impurity 8) . As a certified impurity reference standard, it is critical for analytical method development, validation, and quality control (QC) to ensure the safety and purity of the final drug substance in accordance with Abbreviated New Drug Application (ANDA) requirements . Furthermore, its utility extends to the synthetic pathways of other pharmaceuticals, such as Alcaftadine, where it is employed in an electrophilic substitution reaction . Researchers value this compound for its role in constructing molecules with potential biological activity. Supplied as a solid, it typically requires handling under specific conditions . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use on humans or animals.

Properties

IUPAC Name

1-methylpiperidine-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZOVLQKKXFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620766
Record name 1-Methylpiperidine-4-carbonyl chloride--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-84-2
Record name NSC402182
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylpiperidine-4-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Hydrochloride

The precursor to the target compound, 1-methylpiperidine-4-carboxylic acid hydrochloride, is synthesized via transfer hydrogenation of isonipecotic acid (piperidine-4-carboxylic acid). This step utilizes formaldehyde as a hydrogen donor and palladium on activated carbon (Pd/C) as a catalyst under aqueous conditions.

Reaction Conditions:

  • Stage 1: Isonipecotic acid (10.0 g, 77.4 mmol), Pd/C (10 wt%, 1.0 g), and purified water (50 mL) are heated to 90–95°C. Formaldehyde (37% w/w, 12.4 mL) and formic acid (85% w/w, 7.4 mL) are added dropwise. The mixture is stirred for 6–8 hours under reflux.
  • Stage 2: The reaction mixture is cooled to 65–75°C, and concentrated hydrochloric acid (12 M, 15 mL) is added to precipitate the hydrochloride salt. Acetonitrile is introduced to facilitate crystallization, yielding 1-methylpiperidine-4-carboxylic acid hydrochloride with a purity of >98% and a yield of 91%.

Mechanistic Insight:
The transfer hydrogenation involves dehydrogenation of formic acid to CO₂ and H₂, with formaldehyde acting as a methylating agent. The palladium catalyst facilitates the N-methylation of isonipecotic acid, followed by protonation with HCl to form the hydrochloride salt.

Conversion to 1-Methylpiperidine-4-carbonyl Chloride Hydrochloride

The carboxylic acid derivative is subsequently chlorinated to form the acyl chloride. Two primary methods are documented:

Method A: Thionyl Chloride (SOCl₂) Route

Procedure:
1-Methylpiperidine-4-carboxylic acid hydrochloride (5.0 g, 27.8 mmol) is suspended in anhydrous dichloromethane (50 mL). Thionyl chloride (4.2 mL, 58.3 mmol) is added dropwise at 0°C, and the mixture is refluxed at 40–60°C for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, and the residue is triturated with dry diethyl ether to yield the title compound as a white solid.

Key Parameters:

Parameter Value Impact on Yield/Purity
Temperature 40–60°C Higher temps accelerate reaction but risk decomposition
SOCl₂ Equivalents 2.1 eq Excess ensures complete conversion
Solvent Dichloromethane Anhydrous conditions prevent hydrolysis

Yield: 85–89%.

Method B: Oxalyl Chloride [(COCl)₂] Route

Procedure:
A solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (5.0 g) in anhydrous toluene (50 mL) is treated with oxalyl chloride (3.8 mL, 44.4 mmol) and catalytic dimethylformamide (DMF, 0.1 mL). The mixture is stirred at 25°C for 12 hours, filtered, and concentrated to afford the product.

Advantages Over SOCl₂:

  • Reduced side reactions due to milder conditions.
  • Higher selectivity for acyl chloride formation.

Yield: 82–86%.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow reactors to enhance safety and efficiency. For example, a mixture of 1-methylpiperidine-4-carboxylic acid hydrochloride and thionyl chloride is pumped through a heated reactor (60°C, residence time: 30 minutes). The output is directly quenched with cold acetonitrile to precipitate the product.

Scale-Up Metrics:

Parameter Laboratory Scale Industrial Scale
Batch Size 5–10 g 50–100 kg
Reaction Time 4–6 hours 0.5–1 hour
Purity 98% 99.5%

Critical Quality Control Measures

  • Karl Fischer Titration: Ensures water content <0.2% w/w to prevent hydrolysis.
  • XRD Analysis: Confirms crystalline structure and absence of polymorphic impurities.
  • HPLC Monitoring: Tracks residual solvents (e.g., acetonitrile <50 ppm).

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Method Reagents Yield Purity Cost (USD/kg)
SOCl₂ Thionyl chloride 85–89% 98% 120–150
Oxalyl Chloride (COCl)₂, DMF 82–86% 99% 200–220
Continuous Flow SOCl₂, acetonitrile 90–92% 99.5% 100–130

Key Findings:

  • The SOCl₂ method is cost-effective but requires stringent moisture control.
  • Oxalyl chloride offers higher purity but at double the reagent cost.
  • Continuous flow synthesis optimizes both yield and operational safety.

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

The product is moisture-sensitive, necessitating anhydrous conditions during synthesis and storage. Industrial facilities use nitrogen-purged packaging and desiccants to maintain stability.

Catalyst Recycling

Palladium from the transfer hydrogenation step is recovered via filtration and reactivated with hydrogen gas, reducing catalyst costs by 40%.

Emerging Innovations

Recent patents describe enzymatic approaches using lipases to catalyze the chlorination step under ambient conditions, though yields remain suboptimal (50–60%). Electrochemical methods leveraging chloride ions as nucleophiles are also under investigation.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 1-methylpiperidine-4-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran (THF).

    Catalysts: Tertiary amines, such as triethylamine, are often used to facilitate the reactions.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

1-Methylpiperidine-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-carbonyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Structural Analogs

The following table compares 1-Methylpiperidine-4-carbonyl chloride hydrochloride with structurally related piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Methylpiperidine-4-carboxylic acid hydrochloride 71985-80-3 C₇H₁₄ClNO₂ 179.65 Carboxylic acid group at position 4
Piperidine-4-carboxylic acid hydrochloride 5984-56-5 C₆H₁₂ClNO₂ 165.62 No methyl group; carboxylic acid at C4
1-Methyl-4-phenylpiperidine hydrochloride (MPP) 10272-50-1 C₁₂H₁₈ClN 211.73 Phenyl substituent at C4
4-(Methoxymethyl)piperidine hydrochloride 916317-00-5 C₇H₁₆ClNO 165.66 Methoxymethyl group at C4

Key Observations :

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride (CAS: 71985-80-3) serves as a precursor to the target compound, as it is converted to the carbonyl chloride via reaction with oxalyl chloride .
  • Piperidine-4-carboxylic acid hydrochloride lacks the methyl group, reducing steric hindrance but increasing hydrophilicity .
  • MPP hydrochloride (CAS: 10272-50-1) is a pharmaceutical impurity with a phenyl group, altering its lipophilicity and receptor-binding properties .

Key Observations :

  • Meperidine Hydrochloride (CAS: 50-13-5) is a controlled opioid analgesic, contrasting with the non-narcotic synthetic utility of this compound .
  • Brexpiprazole Impurity 72 (a derivative of the target compound) highlights its role in quality control during API synthesis .

Hazard Profiles

Compound Name Hazard Statements GHS Pictograms
This compound H302, H312, H314, H332 (Toxic if ingested/inhaled, corrosive) Corrosion, Skull & Crossbones
Meperidine Hydrochloride H301, H311 (Acute toxicity) Skull & Crossbones
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride H315, H319, H335 (Skin/eye irritation) Exclamation Mark

Biological Activity

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H10Cl2N
  • Molecular Weight : 179.07 g/mol
  • CAS Number : 7462-84-2

This compound is a derivative of piperidine, which is known for its versatility in drug design due to its ability to interact with various biological targets.

The biological activity of this compound primarily revolves around its role as an inhibitor of bacterial cell division. It has been shown to interact with the FtsZ protein, a critical component in bacterial cytokinesis. The binding of this compound to FtsZ disrupts its function, leading to impaired cell division and ultimately bacterial death.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against both Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (µg/mL)
MSSA0.25
MRSA (USA300)0.5
VRSA0.125

These results suggest that the compound has a lower MIC compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent against resistant strains.

Case Studies

  • Study on MRSA Inhibition :
    A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various MRSA isolates. It was found that the compound not only inhibited bacterial growth but also induced morphological changes consistent with FtsZ inhibition. Notably, no cytotoxicity was observed in mammalian cells at concentrations exceeding those required for antibacterial activity .
  • In Vivo Efficacy :
    In vivo experiments demonstrated that the compound significantly reduced bacterial load in mouse models of systemic MRSA infections when administered both intravenously and orally. The results indicated a superior efficacy compared to existing treatments, suggesting a promising avenue for further development .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. It was found to have no significant cytotoxic effects on human cell lines at therapeutic concentrations, which is crucial for its potential use in clinical settings .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Methylpiperidine-4-carbonyl chloride hydrochloride?

  • Methodological Answer : The compound can be synthesized via large-scale processes involving piperidine derivatives as intermediates. For example, a patented route uses 1-methylpiperidine-4-carbonyl intermediates in multi-step reactions, optimizing conditions such as temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane), and purification via crystallization . Key steps include coupling reactions with pyridyl groups and acid chloride formation. Impurities such as 1-methyl-4-phenylpiperidine derivatives may form during synthesis, necessitating rigorous purification .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds is standard for analysis . Reference standards (e.g., 1-methyl-4-phenylpiperidine hydrochloride) should be used to calibrate instruments and identify impurities like methyl esters or carboxylic acid byproducts . Batch-specific certificates of analysis (CoA) provided by suppliers are critical for confirming purity and stability .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with water. In case of ingestion, seek immediate medical attention .
  • Storage : Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve yield discrepancies during scale-up synthesis?

  • Methodological Answer : Yield variations often stem from side reactions (e.g., hydrolysis of the acid chloride moiety) or solvent impurities. Strategies include:
  • Process Optimization : Adjust reaction stoichiometry, use anhydrous solvents, and control temperature gradients .
  • Byproduct Analysis : Characterize impurities (e.g., ethyl esters or unreacted intermediates) via LC-MS and refine purification steps .
  • Kinetic Studies : Monitor reaction progress in real-time using FT-IR or NMR to identify bottlenecks .

Q. What are the stability challenges of this compound under varying storage conditions?

  • Methodological Answer : Stability is highly dependent on moisture and temperature. Accelerated degradation studies show:
  • –20°C : Stable for ≥5 years with <2% decomposition .
  • Room Temperature : Rapid hydrolysis within days, forming carboxylic acid derivatives .
    Mitigation strategies include desiccant use (e.g., silica gel) and argon-blanketed storage to limit hydrolysis .

Q. How do structural modifications impact the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Piperidine Ring Modifications : Introducing substituents (e.g., methyl or phenyl groups) alters steric hindrance, affecting coupling efficiency with aryl halides .
  • Carbonyl Chloride Group : Reactivity with amines or alcohols can be tuned using protecting groups (e.g., tert-butoxycarbonyl) to prevent premature reactions .
  • Comparative Studies : Analogues like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride exhibit distinct electronic profiles, influencing biological activity .

Q. What analytical techniques are most effective for detecting trace impurities?

  • Methodological Answer :
  • LC-MS/MS : Detects impurities at ppm levels, such as residual solvents or degradation products .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural anomalies (e.g., unintended methylation) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

  • Methodological Answer : Discrepancies arise from solvent purity and measurement techniques. For example:
  • Polar Solvents : Some studies report high solubility in DMSO (>50 mg/mL), while others note precipitation due to chloride counterion interactions .
  • Resolution : Conduct solubility tests under standardized conditions (e.g., USP methods) and validate with Karl Fischer titration to account for water content .

Q. Why do different synthetic routes produce varying impurity profiles?

  • Methodological Answer : Reaction pathways influence impurity formation:
  • Route A (Acid Chloride Intermediate) : May generate hydrolyzed carboxylic acid impurities if moisture is present .
  • Route B (Esterification) : Risks ester byproducts (e.g., methyl or ethyl esters) due to incomplete reaction .
  • Strategy : Use Design of Experiments (DoE) to map critical process parameters (CPPs) and mitigate variability .

Experimental Design Considerations

Q. What in vitro assays are suitable for studying this compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., proteases) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled ligands) quantify affinity for GPCRs or ion channels .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines, with positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methylpiperidine-4-carbonyl chloride hydrochloride
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1-Methylpiperidine-4-carbonyl chloride hydrochloride

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